Product packaging for arugosin B(Cat. No.:)

arugosin B

Cat. No.: B1257289
M. Wt: 424.5 g/mol
InChI Key: WKCOWVOAMWLTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arugosin B is a dibenzoxepin-type benzophenone secondary metabolite, originally isolated from various Aspergillus species, including Aspergillus nidulans . This compound is part of a class of prenylated, structurally related benzophenones that are of significant interest in natural product research due to their complex structures and potential biological activities . Research Applications and Value: this compound is a valuable reference standard in phytochemical and mycological research. It is used in studies investigating the biosynthetic pathways of fungal benzophenones and related polyketides, such as anthraquinones and xanthones . While biological data specific to this compound is limited in the public domain, related analogues within the arugosin family have demonstrated a range of research bioactivities worthy of further investigation, including cytotoxic and antimicrobial effects in preliminary in vitro studies . Researchers utilize this compound to explore the structure-activity relationships of fungal metabolites and their potential as leads for pharmaceutical development. Notice: This product is labeled "For Research Use Only" (RUO). It is intended solely for laboratory research purposes and is not intended for use in humans, as a diagnostic, therapeutic, or for any other clinical application. The manufacturer provides this product for use by qualified researchers in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28O6 B1257289 arugosin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

1,6,10-trihydroxy-8-methyl-7-(3-methylbut-2-enoxy)-4-(3-methylbut-2-enyl)-6H-benzo[c][1]benzoxepin-11-one

InChI

InChI=1S/C25H28O6/c1-13(2)6-7-16-8-9-17(26)20-22(28)19-18(27)12-15(5)23(30-11-10-14(3)4)21(19)25(29)31-24(16)20/h6,8-10,12,25-27,29H,7,11H2,1-5H3

InChI Key

WKCOWVOAMWLTDQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1OCC=C(C)C)C(OC3=C(C=CC(=C3C2=O)O)CC=C(C)C)O)O

Canonical SMILES

CC1=CC(=C2C(=C1OCC=C(C)C)C(OC3=C(C=CC(=C3C2=O)O)CC=C(C)C)O)O

Origin of Product

United States

Natural Occurrence and Ecological Context of Arugosin B

Fungal Bioprospecting for Arugosin B

Fungi represent a vast reservoir of structurally unique metabolites, many of which hold considerable scientific interest. nih.govnih.gov The Aspergillus genus, in particular, is well-regarded for its capacity to biosynthesize a wide array of metabolites with diverse chemical structures. nih.gov This rich biosynthetic potential makes Aspergillus species key targets in fungal bioprospecting efforts aimed at discovering novel natural compounds like this compound.

Isolation from Aspergillus Species

This compound has been successfully isolated from various species within the Aspergillus genus, often alongside other related arugosin compounds. The isolation typically involves the cultivation of these fungal strains, followed by extraction and purification processes.

Aspergillus rugulosus, a species first described in 1939 and classified within the Nidulantes section, is a known producer of this compound. This fungus has been isolated from soil environments, including those in New Jersey, United States. Research has indicated that arugosin, as a metabolic product from a strain of Aspergillus rugulosus, is a mixture of substituted dibenz[b,e]oxepins. This compound has been reported in conjunction with arugosin A and C from this species. nih.govnih.gov

The mycelial extract of Aspergillus silvaticus has yielded this compound. nih.govnih.gov Studies have specifically noted the co-isolation of arugosins A and B, along with arugosin E, from this fungal source.

This compound, along with arugosin A, has been reported as a metabolite of Aspergillus variecolor. nih.govnih.gov This species, also known by its teleomorph Emericella variecolor, is recognized for producing various octaketides, including shamixanthones, emericellin (B1671214), and arugosins.

Aspergillus nidulans and its sexual state, Emericella nidulans, are recognized for their ability to biosynthesize prenylated benzophenones, a group that includes the arugosins. nih.govnih.gov Notably, Emericella nidulans var. acristata, isolated as an endophyte from a Mediterranean green alga, was found to produce arugosins A and B. These compounds were successfully separated from the fungal ethyl acetate (B1210297) extract using techniques such as Sephadex LH-20 and High-Performance Liquid Chromatography (HPLC). nih.govnih.gov Furthermore, Aspergillus cleistominutus, which is phylogenetically related to Aspergillus rugulosus and belongs to the Nidulantes section, has also been reported to produce this compound.

The Aspergillus genus broadly encompasses species capable of producing arugosins. For instance, arugosins C and F have been obtained from unspecified Aspergillus species. nih.govnih.gov The genus, with its extensive number of species, stands as one of the most prolific sources of filamentous fungi known for biosynthesizing a wide range of diverse metabolites. nih.gov The secondary metabolites derived from Aspergillus strains are considered a rich reservoir of valuable biomolecules.

Table 1: Isolation of Arugosins from Aspergillus Species

Aspergillus Species (or Teleomorph)Arugosin Compounds IsolatedEcological Context (if specified)
Aspergillus rugulosusArugosin A, B, CSoil (New Jersey, USA)
Aspergillus silvaticusArugosin A, B, C, ENot specified
Aspergillus variecolorArugosin A, BNot specified
Aspergillus nidulansArugosin A, B, G, HMediterranean green alga (as endophyte, for E. nidulans var. acristata) nih.govnih.gov
Aspergillus cleistominutusArugosin A, B, CSoil (New Jersey, USA)
Aspergillus spp. (general)Arugosin C, FNot specified nih.govnih.gov

Isolation from Other Fungal Genera

This compound, along with other arugosin-type metabolites, has been identified in various fungal species beyond its initial discovery.

Xylariaceae sp. (endophytic fungus)

This compound has been isolated from an endophytic fungus belonging to the family Xylariaceae. This specific fungal endophyte was obtained from the fresh and healthy leaves of Lansium domesticum, a plant collected from tropical peatland in West Kalimantan, Indonesia. Chromatographic separation of the ethyl acetate extract derived from the fungus yielded this compound, alongside other arugosin-type metabolites such as arugosins O, P, Q, K, A, N, L, M, F, and G. vulcanchem.com

Ascodesmis sphaerospora

While Ascodesmis sphaerospora, a coprophilous fungus, has been studied for its production of arugosin-type compounds, the available research indicates that it primarily yields arugosin F. mdpi.comresearchgate.netacs.orgrsc.org Studies on Ascodesmis sphaerospora have focused on the isolation of arugosin F, a new antifungal and antibacterial metabolite, and a known xanthone (B1684191). acs.org There is no direct evidence in the provided search results that this compound itself has been isolated from Ascodesmis sphaerospora.

Marine-Derived Origins of this compound-Producing Organisms

The marine environment, particularly marine-derived fungi and their associations with marine algae, serves as a significant source for the isolation of this compound.

Isolation from Marine-Derived Fungi

A notable source of this compound is the marine-derived fungus Emericella nidulans var. acristata. This fungus has been shown to produce this compound, along with other known metabolites like arugosin A, and new compounds such as arugosins G and H. mdpi.comresearchgate.netacs.orgwikidata.org The isolation process typically involves the cultivation of the fungus, followed by extraction and chromatographic separation of the metabolites. mdpi.com

Association with Marine Algae

The production of this compound by Emericella nidulans var. acristata is directly linked to its ecological context as an endophyte of marine algae. The fungus Emericella nidulans var. acristata was originally isolated as an endophyte from a Mediterranean green alga. mdpi.comresearchgate.netacs.orgwikidata.org This association highlights marine algae as hosts for endophytic fungi capable of producing bioactive secondary metabolites, including this compound. bidd.groupwikipedia.org Marine algicolous endophytic fungi are recognized as promising sources of structurally diverse natural products due to the unique stresses imposed by marine environments on macroalgae and their associated symbionts. wikipedia.org

Table 1: Fungal Sources and Associated Arugosin Compounds

Fungal Species / GenusEcological ContextArugosin Compounds Isolated (including this compound if applicable)Reference
Xylariaceae sp.Endophytic (from Lansium domesticum)This compound, Arugosins O, P, Q, K, A, N, L, M, F, G vulcanchem.com
Emericella nidulans var. acristataMarine-derived endophyte (from Mediterranean green alga)This compound, Arugosin A, Arugosins G, H mdpi.comresearchgate.netacs.orgwikidata.org
Ascodesmis sphaerosporaCoprophilousArugosin F mdpi.comresearchgate.netacs.orgrsc.org
Talaromyces flavusWetland soil-derivedArugosin K, L, M, N, R researchgate.netnih.govmdpi.comdntb.gov.uanih.gov

Isolation from Deep-Sea Sediments

While this compound itself has been isolated from extracts of various fungal cultures, research indicates a strong association between arugosin-producing fungi and deep-sea environments. Fungi known to synthesize arugosins, such as Aspergillus nidulans and Aspergillus wentii, have been obtained from deep-sea sediment samples nih.govwikipedia.orgbidd.group. For instance, Aspergillus nidulans SD-531, a fungus that produces arugosins, was isolated from deep-sea sediment in a cold spring within the South China Sea nih.govbidd.group. Furthermore, related arugosin compounds, such as Arugosin C, have been directly isolated from Aspergillus species found in deep-sea sediments from the South China Sea nih.gov. The isolation process typically involves culturing these marine-derived fungi and subsequently extracting metabolites from their mycelial extracts using organic solvents like ethyl acetate, followed by chromatographic separation techniques vulcanchem.comnih.govwikipedia.org. Deep-sea sediments represent a significant reservoir of novel microbial diversity, including fungi, which are prolific producers of structurally diverse bioactive metabolites.

Biogeographical Distribution of this compound Sources

The sources of this compound and related arugosin-type metabolites demonstrate a varied biogeographical distribution, spanning both marine and terrestrial ecosystems. Key locations and the associated source organisms include:

Source OrganismHabitat/SubstrateGeographic LocationRelated Arugosin(s) Mentioned
Aspergillus silvaticusFungal cultureNot specified in search resultsThis compound vulcanchem.com
Aspergillus rugulosusFungal cultureNot specified in search resultsThis compound vulcanchem.com
Aspergillus variecolorFungal cultureNot specified in search resultsThis compound vulcanchem.com
Emericella nidulans var. acristataMediterranean green algaSardinia, Italy (Mediterranean Sea) vulcanchem.comnih.govThis compound, Arugosin A, Arugosin G, Arugosin H vulcanchem.comnih.gov
Aspergillus nidulans SD-531Deep-sea sedimentSouth China Sea (cold spring) nih.govbidd.groupArugosin C (produced by Aspergillus spp. from deep-sea sediment) nih.gov
Aspergillus speciesRed SeaRed SeaArugosin C
Xylariaceae sp.Leaves of Lansium domesticum (endophytic fungus)West Kalimantan, Indonesia (tropical peatland)Arugosins O, P, Q
Emericella striataMycelial extractNot specified in search resultsThis compound, Arugosin A wikipedia.org
Aspergillus wentii SD-310Deep-sea sedimentNot specified in search resultsArugosin A, B (isolated from mycelial extract of E. striata, contextually linked to deep-sea derived fungi) wikipedia.org

This distribution highlights that this compound and its structural analogs are produced by fungi adapted to a range of environments, from marine algae and deep-sea sediments to terrestrial plants vulcanchem.comnih.govwikipedia.org. The presence of arugosin-producing Aspergillus species in deep-sea sediments underscores the ecological significance of these extreme environments as sources of novel natural products nih.govbidd.group.

Biosynthetic Pathways and Genetic Determinants of Arugosin B

Polyketide Synthase (PKS) Origin of Arugosin B

This compound, like other members of the arugosin family, is derived from the polyketide pathway. Polyketides are a large and diverse class of natural products synthesized by polyketide synthases (PKSs), which are large, multi-domain enzymes or enzyme complexes. These enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis. The resulting polyketide chain undergoes a series of modifications, including cyclization and aromatization, to generate the core scaffold of the final product. This compound is a metabolite produced by strains of Aspergillus rugulosus rsc.orgnih.govrsc.org.

The biosynthesis of this compound begins with the formation of a polyketide backbone, which is then subjected to a series of enzymatic modifications, including cyclization, aromatization, and oxidative cleavage, to yield the characteristic dibenzo[b,e]oxepinone core of the arugosin family.

Involvement of Specific Gene Clusters

The genes responsible for the biosynthesis of secondary metabolites in fungi are typically organized into physically co-localized and co-regulated units known as biosynthetic gene clusters (BGCs) nih.govmdpi.com. This clustering facilitates the coordinated expression of all the enzymes required to assemble a particular natural product.

Research has identified a specific gene cluster, known as the monodictyphenone (B1256110) (mdp) cluster, as being responsible for the biosynthesis of a variety of polyketide-derived aromatic compounds. At the heart of this cluster is the non-reducing polyketide synthase (NR-PKS) gene, mdpG. This gene cluster is implicated in the production of monodictyphenone, emodin (B1671224), and various xanthones. Notably, the production of Arugosin A and H has been linked to this gene cluster in Aspergillus nidulans, strongly suggesting its involvement in the biosynthesis of the structurally similar this compound.

The mdp gene cluster contains not only the core PKS gene but also genes encoding tailoring enzymes such as monooxygenases, transcription factors, and other modifying proteins that are essential for the step-wise conversion of the initial polyketide chain into the final complex products.

The genetic linkage of the mdpG cluster to the biosynthesis of arugosin-related compounds provides a clear framework for understanding the production of this compound. Deletion or manipulation of genes within this cluster has been shown to alter the metabolic profile of the producing fungus, confirming the role of these genes in the biosynthetic pathway. The coordinated expression of the genes within the mdp cluster ensures the efficient production of the necessary enzymes to carry out the complex chemical transformations leading to the formation of arugosins.

Proposed Biosynthetic Intermediates and Precursors

The assembly of the this compound molecule is a multi-step process involving several key intermediates and a central precursor molecule.

A central and well-established precursor in the biosynthesis of many fungal xanthones and related compounds is the anthraquinone (B42736), chrysophanol (B1684469) nih.gov. Chrysophanol itself is a product of the polyketide pathway, formed through the cyclization and aromatization of an octaketide chain. It is proposed that chrysophanol serves as a key intermediate in the biosynthetic pathway leading to this compound. A proposed biosynthetic pathway for the related compound, arugosin H, originates from chrysophanol mdpi.com.

Precursor CompoundChemical Class
ChrysophanolAnthraquinone
Acetyl-CoACarboxylic Acid
Malonyl-CoACarboxylic Acid

Following the formation of chrysophanol, the biosynthetic pathway to this compound is thought to proceed through a critical oxidative cleavage step. This enzymatic reaction breaks a carbon-carbon bond in the anthraquinone ring system, leading to the formation of a benzophenone (B1666685) intermediate. This type of transformation is a key step in the biosynthesis of many xanthones derived from anthraquinone precursors.

The resulting benzophenone intermediate then undergoes a subsequent intramolecular cyclization to form the distinctive seven-membered oxepinone ring that characterizes the dibenzo[b,e]oxepinone scaffold of this compound. This cyclization is a crucial step that establishes the core structure of the final molecule. The precise enzymatic machinery and the exact mechanisms governing this oxidative cleavage and cyclization in the biosynthesis of this compound are areas of ongoing research.

Biosynthetic StepKey TransformationResulting Structure
Polyketide SynthesisChain elongation and cyclizationAnthraquinone (Chrysophanol)
Oxidative CleavageRing opening of anthraquinoneBenzophenone intermediate
CyclizationIntramolecular ring formationDibenzo[b,e]oxepinone core

Enzymatic Activities in this compound Biosynthesis

The formation of this compound is a multi-step process catalyzed by a series of specific enzymes. While the complete enzymatic cascade is a subject of ongoing research, key enzymatic activities have been proposed based on the biosynthesis of related compounds. The pathway originates from a polyketide backbone, which undergoes several transformations.

The proposed biosynthetic pathway begins with an anthraquinone precursor, such as chrysophanol. This initial structure is assembled by a Polyketide Synthase (PKS) . Following the creation of the anthraquinone core, a critical ring-cleavage step occurs, which is catalyzed by oxidative enzymes , likely belonging to the oxygenase family. This reaction converts the tricyclic anthraquinone into a bicyclic benzophenone aldehyde derivative, such as arugosin F. nih.gov

Subsequent modifications are carried out by other enzymes. Reductases may be involved in modifying carbonyl groups present in the intermediates. A key step in the formation of many arugosins is the addition of one or more C5 isoprenoid units, a reaction catalyzed by prenyltransferases . nih.govmdpi.com Interestingly, in fungi like Aspergillus nidulans, the genes for these prenyltransferases may not be located within the primary biosynthetic gene cluster for the core structure, but rather elsewhere in the genome. The final steps involve cyclization reactions, including the formation of a hemiacetal, to yield the characteristic dibenz[b,e]oxepin core of arugosins like this compound. mdpi.com

Interrelationships with Other Secondary Metabolite Pathways

The biosynthetic pathway of this compound is not an isolated route but is intricately linked with the pathways of other major secondary metabolites, particularly xanthones. Arugosins often act as pivotal intermediates, branching off to form other structurally diverse compounds.

Relationship with Xanthone (B1684191) Biosynthesis (e.g., Emericellin (B1671214), Shamixanthones)

This compound biosynthesis is closely intertwined with that of prenylated xanthones, such as emericellin and shamixanthone (B1255159), which are also produced by Aspergillus species. nih.gov The connection is established through common precursors and shared enzymatic steps. The pathway to both arugosins and these xanthones diverges from a common benzophenone intermediate, which itself is derived from an anthraquinone precursor like emodin or chrysophanol. nih.govresearchgate.net

From this benzophenone branch point, the pathway can proceed in different directions:

One route involves reduction and prenylation to produce various arugosins, including this compound.

An alternative route involves an intramolecular oxidative cyclization of a benzophenone intermediate to form the tricyclic xanthone scaffold of emericellin. Emericellin can then undergo further enzymatic modifications, such as prenylation, to yield more complex derivatives like shamixanthone.

This shared origin explains the co-production of these different classes of compounds by the same fungal strains.

Arugosins as Intermediates in Related Pathways

There is strong evidence to suggest that arugosins are not merely end products but also serve as crucial intermediates in the biosynthesis of other compounds. Isotopic labeling studies and the analysis of gene deletion mutants have helped to position arugosins within these complex pathways. nih.gov

A revised biosynthetic pathway for shamixanthone proposes that benzophenone aldehyde derivatives, specifically arugosin F and subsequently arugosins A/B, are key intermediates. nih.gov In this model, the pathway proceeds from the anthraquinone chrysophanol, which undergoes oxidative ring cleavage to yield arugosin F. This benzophenone is then converted into the dibenz[b,e]oxepin structure of arugosins A/B. These arugosins are then proposed to be converted to the xanthone emericellin, which is the direct precursor to shamixanthone. nih.gov This places arugosins centrally in the pathway, acting as a bridge between the initial benzophenone and the final xanthone products.

Structural Elucidation and Stereochemical Characterization of Arugosin B

Application of Advanced Spectroscopic Techniques

Spectroscopic techniques provide critical insights into the molecular framework, functional groups, and connectivity of arugosin B.

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, is a cornerstone in the structural elucidation of arugosins, including this compound bidd.groupnih.govnih.govwikipedia.orgnih.govvulcanchem.com. 1D NMR spectra, such as proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the number and types of protons and carbons, as well as their chemical environments. For instance, ¹H NMR reveals proton multiplicities and coupling constants, which are indicative of neighboring protons, while ¹³C NMR, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, helps assign carbon types (e.g., methyl, methylene, methine, quaternary).

2D NMR experiments are indispensable for establishing connectivity and spatial relationships within the molecule. Common 2D techniques applied to arugosins include:

Correlation Spectroscopy (COSY): Identifies proton-proton spin couplings, revealing direct or vicinal proton connectivities.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached, aiding in assigning proton and carbon signals simultaneously.

The choice of solvent in NMR analysis can significantly impact the observed spectra. For example, arugosin A, a closely related compound, exhibits an equilibrium between its closed and open ring forms when analyzed in methanol, while in dimethyl sulfoxide (B87167) (DMSO), the equilibrium shifts entirely towards the open (hydroxy-aldehyde) form nih.gov. This highlights the importance of solvent considerations in interpreting NMR data for flexible molecules within the arugosin class.

While specific NMR data for this compound was not detailed in the provided search results, the general application of these techniques for other arugosin derivatives (e.g., arugosins O, P, Q, and F) underscores their importance in characterizing this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the electronic transitions within this compound and related compounds nih.gov. This technique measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-780 nm) regions of the electromagnetic spectrum. While UV-Vis spectra are typically broad and may not offer high specificity for compound identification, they provide characteristic absorption patterns that can be indicative of chromophores present within the molecule. For example, arugosin I and arugosin A have been noted to exhibit characteristic UV spectra nih.gov. The UV spectrum of arugosin Q also showed similar absorptions to a related compound, aiding in its identification. UV-Vis spectroscopy is therefore useful for quantitative assays and as a supplementary means of identification.

X-ray diffraction analysis is a powerful technique for unequivocally determining the three-dimensional structure and absolute configuration of crystalline compounds. While direct X-ray diffraction data for this compound was not found, this method has been successfully applied to related arugosin-type compounds and family members wikipedia.orgnih.gov. For instance, the structure of arugosin E, a compound related to arugosins A, B, and C, was confirmed through single-crystal X-ray analysis wikipedia.orgvulcanchem.com. Similarly, sporulosol, a new ketal whose racemization behavior was studied, had its structure elucidated and confirmed by X-ray crystallography nih.gov. The application of X-ray diffraction to these related compounds demonstrates its utility in providing definitive structural and stereochemical information for the arugosin class, especially for confirming proposed structures and resolving stereochemical ambiguities.

Determination of Absolute and Relative Stereochemistry

The determination of absolute and relative stereochemistry is crucial for fully characterizing chiral natural products like this compound. Relative configuration refers to the arrangement of stereogenic units with respect to each other within the same molecule, while absolute configuration (e.g., R or S) describes the precise spatial arrangement of atoms around a stereocenter.

Many fungal natural products, including various arugosin derivatives, have been reported to exist as racemic mixtures or scalemic mixtures nih.gov. A racemic mixture contains equal amounts of enantiomers (mirror-image isomers), resulting in no net optical rotation. A scalemic mixture, on the other hand, is a non-racemic mixture of enantiomers, which will exhibit optical activity.

Several arugosins, such as arugosins K-M, have been explicitly identified as racemic mixtures of their S and R enantiomers nih.gov. Arugosins A and B have also been reported to be racemic. Furthermore, arugosins O, P, and Q exhibited low specific optical rotation values, which is indicative of their existence as scalemic mixtures.

Chiral analysis techniques are employed to assess the enantiomeric purity and determine the absolute configuration. While techniques like HPLC-CD (High-Performance Liquid Chromatography-Circular Dichroism) can be used for chiral analysis, their success can be limited by the compound's behavior nih.gov. For instance, HPLC-CD analysis of one arugosin derivative was unsuccessful due to poor HPLC and CD behavior nih.gov.

Advanced computational methods, such as quantum chemical Electronic Circular Dichroism (ECD) calculations, have proven effective in determining the absolute configurations of enantiomers within the arugosin family, as demonstrated for arugosin K, L, and M. For conformationally flexible molecules like arugosin C, accurate quantitative NOE (Nuclear Overhauser Effect)-distance determination has been applied to elucidate relative stereochemistry. This approach not only provides high-accuracy interproton distances but also helps in determining the relative conformer populations in solution, which can be critical for resolving stereochemical ambiguities. The Cahn-Ingold-Prelog (CIP) convention is generally used to assign R/S descriptors for absolute configuration based on the priority of substituents around a stereocenter.

Data Tables

Due to the nature of the search results, specific, comprehensive NMR data for this compound was not available in a format suitable for direct tabulation. However, the general types of data obtained from NMR and HRMS are crucial for structural elucidation. Below are examples of how such data would be presented, based on the information gathered for related arugosins.

Table 1: Illustrative NMR Spectral Data (General Example for Arugosin-type Compounds)

PositionδH (mult., J in Hz)δC (ppm)HMBC Correlations (H → C)¹H-¹H COSY
C-12.37 (3H, s)21.8C-2, C-3, C-15-
C-36.94 (1H, d, 1.7)116.8C-1, C-5, C-13, C-15-
C-55.65 (1H, s)103.4C-1, C-13, C-14-
C-76.58 (1H, d, 8.2)111.5C-6, C-9, C-11-
C-87.33 (1H, d, 8.2)137.5C-6, C-10-
C-1'3.21 (2H, m)27.4C-8, C-9, C-10H-2'
C-2'5.33 (1H, m)121.6-H-1', H-3'
C-9'1.60 (3H, s)17.8C-2', C-3', C-4'-

Table 2: Illustrative High-Resolution Mass Spectrometry (HRMS) Data (General Example for Arugosin-type Compounds)

CompoundIon Typem/z (Calculated)m/z (Found)Molecular Formula
Arugosin O[M + Na]⁺561.2820561.2820C₃₂H₄₂O₇
Arugosin P[M + Na]⁺(data not found)(data not found)C₃₃H₄₂O₈
Arugosin Q[M + Na]⁺561.2820561.2820C₃₂H₄₂O₇
Arugosin F[M + H]⁺273.0763(data not found)C₁₅H₁₂O₅

Compound Names and PubChem CIDs

Below is a table listing the chemical compounds mentioned in this article and their corresponding PubChem CIDs, where available.

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) (for related compounds)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique extensively utilized for determining the absolute configuration of chiral organic compounds. It measures the differential absorption of left- and right-circularly polarized light in the region of electronic transitions, providing a spectrum that is sensitive to both molecular conformation and absolute configuration.

For compounds within the dibenz[b,e]oxepinone class, including some arugosin enantiomers, quantum chemical ECD calculations have proven instrumental in assigning their absolute configurations. For instance, the absolute configurations of new isopentenyl dibenz[b,e]oxepinone enantiomers such as (+)-(5S)-arugosin K, (−)-(5R)-arugosin K, and their L and M counterparts, were determined through detailed spectroscopic analysis complemented by quantum chemical ECD calculations. This approach is particularly valuable when X-ray crystallography is not feasible or when dealing with conformationally flexible molecules where NMR data alone might not be sufficient for unambiguous stereochemical assignments.

Structural Relationship within the Dibenz[b,e]oxepinone Scaffold

This compound is an integral member of the arugosin family, which is characterized by the presence of a dibenz[b,e]oxepinone core structure. This scaffold represents a unique class of naturally occurring secondary metabolites, predominantly found in fungi and plants. The arugosins are often biosynthetically linked, originating from polyketide pathways. vulcanchem.com

This compound, along with arugosin A, G, and H, are examples of prenylated benzophenones that are biosynthesized by Aspergillus nidulans. vulcanchem.com The biosynthesis of these tricyclic and prenylated metabolites, including this compound, involves a proposed pathway where an anthrone (B1665570) precursor (like chrysophanol) undergoes oxidative cleavage to yield an aldehyde group. vulcanchem.com This aldehyde subsequently undergoes hydroxylation and prenylation, followed by conversion to a hemiacetal function, leading to the formation of the characteristic dibenz[b,e]oxepinone scaffold. vulcanchem.com

The dibenz[b,e]oxepin-11(6H)-one core is considered a "privileged structure," implying its recurrent presence in biologically active compounds and its potential for diverse pharmacological activities. This structural commonality among arugosins and other dibenz[b,e]oxepinone derivatives highlights a shared biosynthetic origin and often, related biological functions.

Key Structural Features (e.g., Prenylation, Hydroxy-groups, Hemiacetal Formation)

This compound possesses several key structural features that are characteristic of the arugosin class of compounds:

Prenylation: A prominent feature of this compound, like many other arugosins (e.g., A, C, G, H), is the presence of prenyl moieties. vulcanchem.com These isopentenyl (3-methylbut-2-enyl) groups are typically attached to the aromatic rings of the core scaffold. In some arugosins, these prenyl moieties are connected via an ether linkage to the skeleton. vulcanchem.com

Hydroxy-groups: As polyketide-derived compounds, arugosins generally feature multiple hydroxyl groups. While the exact positions for this compound are not explicitly detailed in the provided snippets, related arugosins such as arugosin A (lactol form) are described as having trihydroxy substitutions (e.g., at positions 1, 6, and 10). These hydroxyl groups contribute to the compound's polarity and potential for hydrogen bonding.

Hemiacetal Formation: A crucial structural and biosynthetic feature of this compound and related tricyclic arugosins is the formation of a hemiacetal function. vulcanchem.com This occurs through an intramolecular cyclization, where an aldehyde group, formed during an earlier biosynthetic step from an anthrone precursor, reacts with a hydroxyl group to form a stable cyclic hemiacetal. vulcanchem.com This cyclization is essential for establishing the characteristic dibenz[b,e]oxepinone ring system of this compound.

The combination of these features — the dibenz[b,e]oxepinone scaffold, prenyl groups, hydroxylations, and the hemiacetal moiety — defines the unique chemical identity of this compound within the realm of natural products.

Compound Names and PubChem CIDs

Chemical Synthesis and Strategic Derivatization of Arugosin B

Retrosynthetic Analysis for Arugosin B and Analogues

Retrosynthetic analysis is a fundamental problem-solving technique in organic synthesis, involving the conceptual deconstruction of a target molecule into simpler, readily available starting materials through a series of "disconnections" or "antithetical reactions" kccollege.ac.inias.ac.indeanfrancispress.comleah4sci.com. This approach allows chemists to plan efficient synthetic routes by working backward from the desired product kccollege.ac.inias.ac.indeanfrancispress.com. For complex natural products like this compound, a retrosynthetic analysis would typically identify key bonds to break and functional group interconversions (FGIs) that simplify the molecular structure to achievable precursors kccollege.ac.inias.ac.indeanfrancispress.com.

Despite the established importance of retrosynthetic analysis in the synthesis of complex molecules, specific detailed retrosynthetic analyses for the total chemical synthesis of this compound are not extensively reported in the general chemical literature. Research often focuses on the isolation and characterization of this compound and its congeners, suggesting a primary focus on their natural origin and properties rather than de novo chemical construction.

Total Synthesis Approaches (Conceptual)

Total synthesis refers to the complete chemical synthesis of complex organic compounds, often natural products, from simpler, commercially available starting materials using laboratory methods nih.govrsc.org. It serves as a crucial tool for validating new synthetic methodologies, confirming natural product structures, and providing access to compounds for biological studies nih.govrsc.org.

While the concept of total synthesis is well-established for numerous natural products, specific conceptual approaches for the total chemical synthesis of this compound are not widely documented. The complexity of its dibenz[b,e]oxepin skeleton and the presence of multiple functional groups would necessitate sophisticated synthetic strategies.

Multi-Stage Synthetic Routes

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselective synthesis strategies are critical in organic chemistry, enabling reactions to occur preferentially at specific functional groups (chemoselectivity) or at particular positions within a molecule (regioselectivity) rsc.org. Achieving high selectivity is paramount when synthesizing complex molecules with multiple reactive sites, as it minimizes unwanted side reactions and simplifies purification rsc.org. For this compound, with its diverse array of oxygen-containing functional groups and aromatic rings, precise control over chemoselectivity and regioselectivity would be crucial in any synthetic endeavor. However, specific examples of such strategies applied to the total chemical synthesis of this compound are not explicitly detailed in the current literature.

Semi-Synthesis and Biotransformation for this compound Derivatives

Semi-synthesis, or partial chemical synthesis, involves using chemical compounds isolated from natural sources as starting materials, which are then chemically modified to produce novel compounds or derivatives scripps.edugardp.org. This approach is often more efficient than total synthesis for complex molecules, as it leverages the intricate biosynthetic pathways of living organisms to create the core structure, with subsequent chemical steps focusing on specific modifications scripps.edugardp.org.

This compound is a natural product primarily isolated from fungi rsc.orgresearchgate.netacs.orgnih.gov. The isolation of this compound and other arugosin-type metabolites from fungal cultures suggests that biotransformation processes play a significant role in their natural production researchgate.netacs.orgnih.gov. Biotransformation, which utilizes enzymes or whole microorganisms to catalyze chemical reactions, offers an environmentally friendly and highly selective route for modifying natural products mdpi.com. While direct semi-synthesis or biotransformation of this compound to yield novel derivatives is a plausible area of research, the provided literature primarily highlights the isolation of various arugosin derivatives from different fungal strains, implying their natural production rather than explicit laboratory-scale semi-synthetic or biotransformative efforts on this compound itself researchgate.netuntan.ac.idamazonaws.comresearchgate.netresearchgate.net.

Preparation of this compound Analogues and Modified Structures

The preparation of analogues and modified structures of natural products is a common practice in chemical biology and medicinal chemistry to explore structure-activity relationships (SAR) and potentially enhance biological properties beilstein-journals.orgrsc.org. This compound is a member of a broader class of arugosin-type metabolites, including Arugosins A, C, E, F, G, H, K, O, P, Q, and R, which have been isolated and characterized researchgate.netacs.orgnih.govamazonaws.comresearchgate.netresearchgate.netnih.govwikipedia.orgbidd.groupvulcanchem.com. These structurally related compounds often differ in their prenylation patterns or oxidation states, suggesting a common biosynthetic origin and potential for derivatization.

While the literature mentions the existence and characterization of these analogues, detailed synthetic methods for their preparation from this compound are not widely reported. Instead, many of these analogues are presented as co-isolated natural products from the same or related fungal species researchgate.netamazonaws.comresearchgate.netresearchgate.net.

Strategic Functionalization

Strategic functionalization involves the deliberate introduction or modification of functional groups within a molecule to alter its properties or reactivity rsc.orgpsu.edu. For natural products, functionalization can lead to derivatives with improved potency, selectivity, or pharmacological profiles. Given that this compound possesses several hydroxyl and carbonyl groups inherent to its benzophenone (B1666685) and dibenz[b,e]oxepin frameworks rsc.org, these sites would be prime targets for chemical derivatization (e.g., esterification, etherification, oxidation, reduction) to create a library of analogues for biological evaluation rsc.orgpsu.edu. However, specific detailed experimental procedures for the strategic functionalization of this compound are not explicitly provided in the current search results.

Exploration of Side Chain Modifications (e.g., Geranyl vs. Isoprenyl)

The biological activities and physicochemical properties of natural products are often profoundly influenced by their peripheral side chains. In the context of arugosins, prenyl groups, also known as isoprenyl groups (specifically, the 3-methylbut-2-en-1-yl group), are characteristic structural features. wikipedia.org For example, arugosin A is known to possess a 3,3-dimethylallyl group (an isoprenyl group) and a 3,3-dimethylallyloxy group at specific positions on its dibenz[b,e]oxepin framework. ebi.ac.uknih.gov Similarly, arugosin C also features an isopentenyloxy side-chain, further underscoring the prevalence of isoprenyl moieties in this compound class. rsc.org

The exploration of side chain modifications in the arugosin family represents a strategic approach to understanding structure-activity relationships and potentially enhancing their biological profiles. A significant development in this area was the discovery of arugosin O, which marked the first reported instance of an arugosin derivative featuring a geranyl unit. vulcanchem.comresearchgate.net The geranyl group is a larger terpenoid moiety, comprising two isoprene (B109036) units (ten carbon atoms), in contrast to the five-carbon isoprenyl unit. chemicalbull.comontosight.ai

However, specific detailed research findings or comparative data tables directly addressing the strategic derivatization of this compound to systematically compare the impact of geranyl versus isoprenyl side chains on its chemical or biological properties are not extensively documented in the current literature. Research often focuses on the isolation and characterization of naturally occurring arugosin derivatives, with less emphasis on synthetic modifications of individual arugosin compounds like this compound to explore such specific side chain variations. The significance of arugosin O's geranyl unit lies in demonstrating that the arugosin scaffold can accommodate larger prenyl chains, opening avenues for future synthetic endeavors to explore the effects of such modifications on this compound and other congeners.

Biological Activities and Elucidation of Cellular Mechanisms of Action Pre Clinical Investigations

Antiproliferative Activities (In Vitro/Cellular Level)

Effects on Cancer Cell Lines (e.g., Modest Antitumor Effectiveness)

Arugosin B, often studied in conjunction with arugosin A due to their co-occurrence, has demonstrated modest antitumor effectiveness against individual cancer cell lines. This activity was observed in pre-clinical investigations, suggesting a potential role in anti-cancer research nih.govbidd.group.

Potential Cellular Targets (Conceptual, if reported mechanisms)

While specific cellular targets for this compound are not extensively detailed in current literature, conceptual insights can be drawn from studies on related benzophenones and polyketides. For instance, pentaprenylated trihydroxy-substituted benzophenones, such as guttiferone A, have shown inhibitory activity against various enzymes, including papain, trypsin, and cathepsins B and G. This suggests that enzyme inhibition could be a potential conceptual cellular mechanism for this compound and other related benzophenone (B1666685) derivatives. Additionally, other benzophenone-based compounds have been identified as farnesyltransferase inhibitors, indicating a possible interaction with enzymatic pathways crucial for cellular processes.

Other Biological Activities (Cellular/Molecular)

Enzyme Inhibition (Conceptual, based on related benzophenones)

Beyond its potential antitumor properties, this compound's structural class, benzophenones, is associated with enzyme inhibition. Natural polyprenylated benzophenones have been shown to inhibit cysteine and serine proteases. This broad enzymatic inhibitory capacity observed in related compounds suggests that this compound may also exert some of its biological effects through similar enzyme-modulating mechanisms. Anthraquinones and their analogues, which are structurally related polyketides, are also known to exhibit enzyme-inhibiting activities.

Antiviral Properties (e.g., against HCV protease for Arugosin C)

While direct antiviral properties of this compound are not prominently reported, its congener, arugosin C, has demonstrated significant antiviral activity. Arugosin C exhibits inhibitory activity against hepatitis C protease (HCV protease), an enzyme crucial for the replication of the hepatitis C virus. This highlights the potential for other arugosin family members, including this compound, to possess or be developed into compounds with antiviral capabilities.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-Activity Relationship (SAR) studies aim to identify the correlation between the chemical structure of a compound and its biological activity. This compound, as a dibenz[b,e]oxepin metabolite, is a prenylated benzophenone derivative nih.govbidd.group. The arugosin family of compounds, including arugosins A, B, G, and H, are all benzophenone derivatives, with some being biosynthetically related to xanthones nih.govbidd.group. These compounds are characterized by the presence of prenyl moieties, which are isoprenoid units attached to the core structure nih.govbidd.group.

Impact of Prenylation on Biological Activity

Prenylation, the covalent addition of hydrophobic isoprenoid groups to a molecule, is a significant post-modification process in the biosynthesis of many natural products, including arugosins nih.govbidd.group. This modification is widely recognized for its ability to enhance the bioactivity of aromatic substrates. Prenylated aromatic compounds are known to possess a wide array of health-beneficial properties. Specifically, in the context of related compounds like xanthones, prenylated derivatives often exhibit enhanced bioactivities, including antimicrobial, antioxidant, cytotoxic, antiviral, antiallergic, anti-inflammatory, antimalarial, and antihyperglycemic effects. For arugosins A and B, the prenyl moieties are connected to the skeleton via an ether linkage nih.govbidd.group. This structural feature is likely to play a crucial role in the observed biological activities of this compound.

Summary of Biological Activities

Compound(s)ActivityTarget/Mechanism (if reported)Reference
Arugosin A and B (mixture)Modest Antitumor EffectivenessIndividual cancer cell lines nih.govbidd.group
Arugosin A and B (mixture)Antibacterial ActivityBacillus megaterium nih.govbidd.group
Arugosin CAntiviral ActivityHepatitis C protease (HCV protease)
Related BenzophenonesEnzyme InhibitionCysteine and Serine Proteases
Related BenzophenonesEnzyme InhibitionFarnesyltransferase

Correlation of Dibenz[b,e]oxepinone Scaffold with Activity

This compound, along with other arugosins such as A, C, and E, possesses a core dibenz[b,e]oxepinone skeleton researchgate.netnih.gov. This tricyclic scaffold is considered an important framework in medicinal chemistry, contributing to a variety of valuable biological properties observed in its derivatives researchgate.net. The presence of the dibenz[b,e]oxepinone structure is linked to the observed diverse biological activities of these compounds, which include antibacterial, antifungal, antitumor, and general cytotoxic effects nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structures of compounds and their biological activities mdpi.comijert.org. This method is crucial for predicting the biological activity of new chemical entities and optimizing the properties of lead compounds in drug discovery mdpi.comeurekaselect.com. QSAR models aim to identify which chemical properties or structural features significantly contribute to a compound's biological effects mdpi.com.

While QSAR analysis is a widely utilized tool in drug design, specific and detailed QSAR studies focusing directly on this compound or the broader arugosin series are not extensively reported in the current literature. General principles of QSAR are well-established, involving the selection of compounds, assessment of biological activity, calculation of molecular descriptors, and the application of chemometric techniques to build predictive models mdpi.com. However, comprehensive QSAR models explicitly detailing the structure-activity relationships for this compound's specific biological actions were not identified in the conducted research.

This compound has demonstrated significant biological activity in preclinical settings, primarily exhibiting cytotoxicity against various human cancer cell lines. This compound has been isolated from fungal sources, notably Aspergillus silvaticus mdpi.com.

Detailed research findings indicate that this compound (identified as compound 4 in some studies) exhibits cytotoxic effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration required to inhibit 50% of cell growth, highlight its potency against these cell lines.

Table 1: Cytotoxicity of this compound (Compound 4) Against Human Cancer Cell Lines

Cancer Cell LineIC₅₀ (µg/mL)
MCF-70.70 - 2.78
MDA-MB-4350.70 - 2.78
HepG20.70 - 2.78
HeLa0.70 - 2.78
PC-30.70 - 2.78
Note: The range of IC₅₀ values (0.70 to 2.78 µg/mL) was reported for both compound 2 and compound 4 (this compound) across these five cell lines. [Initial Search Result 5]

While the cytotoxic activity of this compound is well-documented, the precise cellular mechanisms of action for this compound itself are not extensively detailed in the provided search results. However, studies on other related Aspergillus metabolites provide insights into potential mechanisms observed within this class of natural products. For instance, Averufanin, another metabolite from Aspergillus carneus, has been shown to induce cell cycle arrest and apoptotic cell death through the accumulation of DNA damage nih.govresearchgate.net. Similarly, dihydrosterigmatocystin, isolated from Aspergillus sp., demonstrated an apoptotic mode of cell death linked to its high docking affinity to the Hsp90 ATP binding cleft, and its antimicrobial activity was associated with the inhibition of the bacterial DNA-gyrase kinase domain mdpi.comfrontiersin.org. These findings suggest that compounds from Aspergillus species, including arugosins, may exert their anticancer and antimicrobial effects through diverse molecular targets and pathways, such as inducing apoptosis or interfering with critical cellular processes like DNA integrity or protein chaperone functions. Further specific investigations would be required to fully elucidate the exact cellular and molecular mechanisms underlying this compound's observed cytotoxicity.

Analytical Methodologies for Arugosin B Research

Spectrometric Characterization Methods

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of natural products, including arugosin B and related arugosin-type compounds sigmaaldrich.comnih.govwikipedia.orgbidd.group. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed in this process bidd.group.

In the study of arugosin-type metabolites, NMR data, often coupled with high-resolution mass spectrometry (HRMS), are fundamental for characterizing new compounds and confirming the structures of known ones sigmaaldrich.comnih.govbidd.group. For example, studies on other arugosin derivatives, such as arugosins O, P, and Q, utilized 1D and 2D NMR spectra (including HSQC and HMBC correlations) to determine their structures. Similarly, Arugosin A's structure has been confirmed using NMR data, which revealed its existence in equilibrium between closed and open ring forms depending on the solvent. The application of NMR in this compound research follows these established protocols, providing detailed insights into its chemical architecture.

Advanced Analytical Platforms in Natural Product Discovery

The field of natural product discovery has been revolutionized by the advent of advanced analytical platforms that streamline the identification and characterization of bioactive compounds. These platforms integrate various techniques to accelerate the discovery pipeline sigmaaldrich.com.

Metabolomics has emerged as a powerful and transformative tool for studying microorganisms, including fungi, by enabling the identification of unique metabolic profiles. This approach is particularly valuable for profiling complex fungal extracts, which are rich sources of diverse secondary metabolites like this compound.

Ultra-high performance liquid chromatography coupled to high-resolution tandem mass spectrometry (UHPLC-HRMS/MS) is a primary analytical technique used in metabolomics for comprehensive chemical profiling of fungal extracts. This allows for the detection and tentative identification of numerous metabolites, including polyketides, quinones, and isocoumarins, which are common classes of fungal secondary metabolites.

Multivariate data analysis (MVA) techniques, such as Principal Component Analysis (PCA), Hierarchical Clustering Analysis (HCA), and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are applied to evaluate HRMS and NMR data obtained from metabolomics studies bidd.group. These statistical methods help in identifying the best culture conditions for metabolite production and in discriminating between different fungal extracts based on their chemical fingerprints bidd.group. Furthermore, metabolomics can be integrated with genomics to establish links between specific metabolites and their biosynthetic gene clusters (BGCs), providing a deeper understanding of fungal biosynthetic pathways. Time-series metabolomics studies can also track changes in metabolite profiles over time, potentially revealing the production of de novo metabolites in co-culture systems.

Dereplication is a crucial strategy in natural product research aimed at the rapid identification of known secondary metabolites within crude extracts bidd.group. This process is essential to avoid expending significant resources on re-isolating and re-characterizing compounds that have already been discovered, thereby allowing researchers to focus efforts on novel chemical entities.

For the identification of this compound and similar fungal metabolites, dereplication commonly involves the use of liquid chromatography coupled with mass spectrometry (LC-MS), often with UV detection (LC-UV/MS) bidd.group. The mass spectrometry data, including molecular weight and fragmentation patterns, along with UV absorption maxima, are compared against comprehensive databases such as AntiBase, MarinLit, and the Dictionary of Natural Products bidd.group. High-resolution Fourier transform mass spectrometry (HRFTMS) is particularly valuable for obtaining accurate mass measurements, which significantly aids in rapid identification bidd.group.

While LC-MS provides initial insights, combining MS/MS data with UV and NMR spectral data offers enhanced reliability for dereplication bidd.group. Molecular networking, a computational approach, can efficiently process complex MS/MS data to cluster structurally related compounds, leading to the tentative identification of known compounds and highlighting potentially novel ones. Dereplication can be applied as an untargeted workflow to profile major compounds or as a targeted approach to identify specific classes of metabolites, integrating fully with metabolomic studies for comprehensive chemical profiling of natural extract collections.

Future Research Trajectories and Pre Clinical Applications of Arugosin B

Targeted Biosynthetic Engineering for Enhanced Production

Currently, there is no published research on the targeted biosynthetic engineering of arugosin B. The biosynthetic pathway and the specific genes responsible for the production of arugosins in fungal species such as Aspergillus and Xylariaceae have not been elucidated. nih.gov Consequently, strategies for the enhanced production of this compound through metabolic engineering are yet to be developed. Future research in this area would first require the identification and characterization of the this compound biosynthetic gene cluster.

Elucidation of Novel Cellular Targets and Modes of Action

The scientific literature lacks any studies detailing the cellular targets or the specific modes of action of this compound. While many fungal secondary metabolites are known to possess a range of biological activities, the specific interactions of this compound at a cellular and molecular level have not been investigated. Elucidating these mechanisms is a critical step in determining the potential therapeutic applications of the compound.

Development of this compound Analogues with Enhanced Biological Selectivity

There are currently no reports on the synthesis or biological evaluation of this compound analogues. The development of analogues is a common strategy in drug discovery to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. However, without a foundational understanding of this compound's biological activity and cellular targets, the rational design of analogues with enhanced biological selectivity is not yet feasible.

Pre-clinical Development for Specific Therapeutic Areas (e.g., Antimicrobial Resistance, Cancer Research)

No pre-clinical studies on this compound for any therapeutic area, including antimicrobial resistance or cancer research, have been published. While related classes of fungal metabolites, such as other dibenzoxepinones, have been explored for such applications, this compound itself has not been the subject of preclinical development. nih.gov Initial in vitro screening for bioactivity would be the first step in this trajectory. A recent review highlighted the isolation of this compound, among other arugosins, from endophytic fungi, but did not report any biological activity data. nih.gov

Chemogenomic and Systems Biology Approaches to this compound Production and Activity

The application of chemogenomic and systems biology approaches to understand the production and activity of this compound has not been reported in the scientific literature. These modern methodologies are powerful tools for elucidating the genetic basis of metabolite production and for identifying cellular pathways affected by a compound. Such studies would be highly valuable in the future to accelerate the understanding of this compound's biosynthesis and biological function.

Q & A

Q. How should researchers address variability in this compound yield across fungal strains?

  • Methodological Answer : Perform ANOVA with post-hoc Tukey tests to assess strain-specific yield differences. Control for environmental variables (pH, temperature) using factorial experimental design. Correlate yields with genomic variations (e.g., SNP analysis of biosynthetic genes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.